N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Overview
Description
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride, also known as TFPC, is an organic compound with a variety of applications. It is a white, crystalline solid commonly used as a reagent in organic synthesis. It is also used in the production of pharmaceuticals and other products. TFPC is an important compound for its unique properties, such as its high solubility in water, its stability at high temperatures, and its low volatility.
Scientific Research Applications
Nanofiltration Membrane Development
Nanofiltration (NF) membranes are crucial in environmental applications, such as water treatment and desalination. Piperazine-based NF membranes, particularly, have shown promise due to their improved separation performance and antifouling capabilities. The development of crumpled polyamide layers from piperazine derivatives has led to significant enhancements in water permeance and selectivity, underscoring the potential of piperidine and piperazine structures in advancing membrane technology for environmental applications (Shao et al., 2022).
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as pivotal in the stereoselective synthesis of amines and their derivatives, including piperidines, pyrrolidines, and azetidines. This highlights the role of piperidine derivatives in synthesizing structurally diverse N-heterocycles, which are integral to natural products and therapeutically relevant compounds. The use of such derivatives underscores the broad applicability of piperidine structures in organic synthesis and drug discovery (Philip et al., 2020).
Medicinal Chemistry and Drug Design
Piperazine derivatives are widely recognized in drug design due to their presence in a variety of therapeutic agents, including antipsychotic, antidepressant, and anticancer medications. The versatility of the piperazine scaffold allows for the development of molecules with different medicinal properties by modifying the substitution pattern on the piperazine nucleus. This adaptability showcases the importance of piperidine and piperazine derivatives in medicinal chemistry for designing new therapeutic agents (Rathi et al., 2016).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) derivatives, structurally related to piperidine frameworks, have found use in a range of applications from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into nanometer-sized structures due to H-bonding highlights the significance of such structures in developing new materials and technologies for various scientific applications (Cantekin et al., 2012).
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDWPBSAGEAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride | |
CAS RN |
1354953-66-4 | |
Record name | 3-Piperidinecarboxamide, N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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